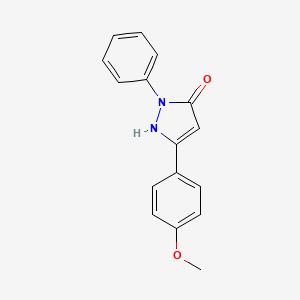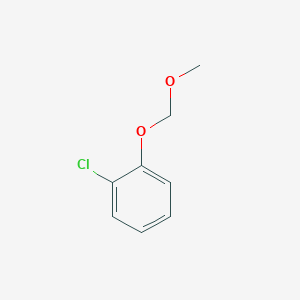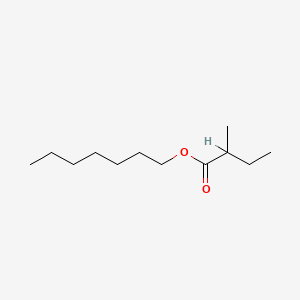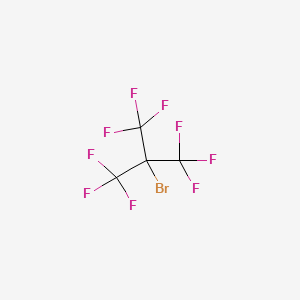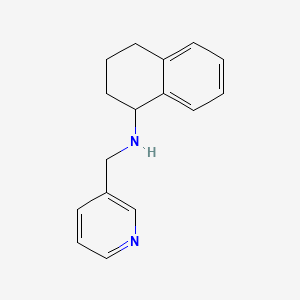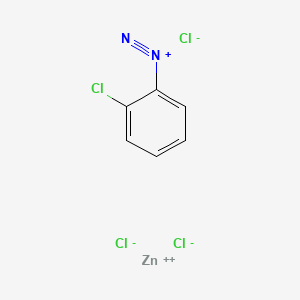
2-CHLOROBENZENEDIAZONIUM CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) is a diazonium salt that is commonly used in organic synthesis. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable reagent in the field of chemistry. The presence of zinc chloride enhances the stability of the diazonium salt, allowing it to be used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) typically involves the diazotization of 2-chloroaniline. The process begins with the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the stable compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of zinc chloride not only stabilizes the diazonium salt but also facilitates its isolation and handling.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding aryl amine.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aryl amine.
Scientific Research Applications
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, depending on the reagents and conditions used. The presence of zinc chloride stabilizes the diazonium ion, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the chloro substituent and zinc chloride.
Benzenediazonium, 4-chloro-, chloride: Similar but with the chloro substituent in the para position.
Benzenediazonium, 2,4-dichloro-, chloride: Contains two chloro substituents.
Uniqueness
The presence of the chloro substituent in the ortho position and the stabilization provided by zinc chloride make benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) unique. This combination enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.
Properties
CAS No. |
7258-22-2 |
|---|---|
Molecular Formula |
C6H4Cl4N2Zn |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-chlorobenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C6H4ClN2.3ClH.Zn/c7-5-3-1-2-4-6(5)9-8;;;;/h1-4H;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
QZMRLSBGUFDPCU-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].Cl[Zn]Cl |
| 7258-22-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


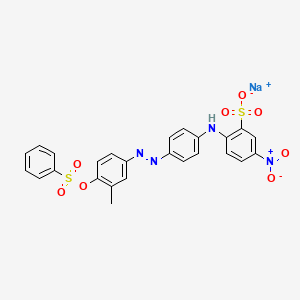
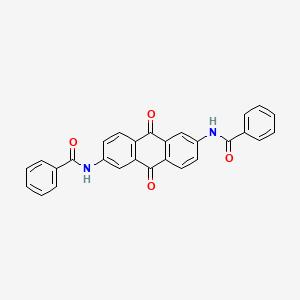
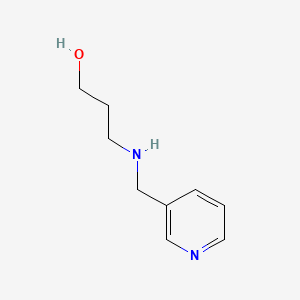
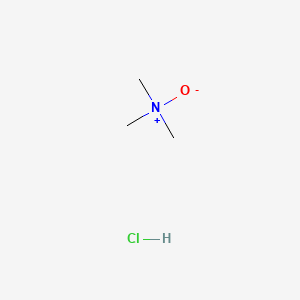

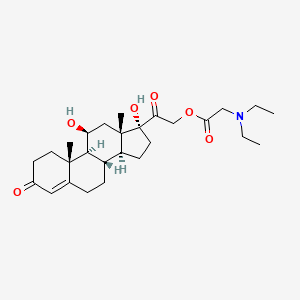
![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)
